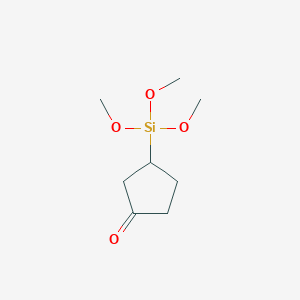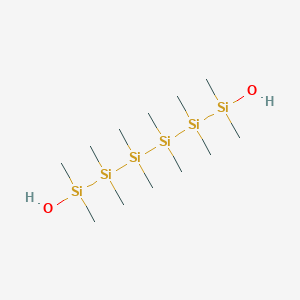
Dodecamethylhexasilane-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecamethylhexasilane-1,6-diol is an organosilicon compound characterized by the presence of twelve methyl groups and two hydroxyl groups attached to a hexasilane backbone
準備方法
Synthetic Routes and Reaction Conditions
Dodecamethylhexasilane-1,6-diol can be synthesized through several methods. One common approach involves the hydrosilylation of hexasilane derivatives with methyl groups, followed by the introduction of hydroxyl groups through controlled oxidation processes. The reaction conditions typically require the presence of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity levels.
化学反応の分析
Types of Reactions
Dodecamethylhexasilane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silane derivatives with various functional groups, such as silanols, siloxanes, and silanes with different alkyl or aryl groups.
科学的研究の応用
Dodecamethylhexasilane-1,6-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and silicon-based nanomaterials.
Biology: Employed in the study of biomolecular interactions and as a component in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of dodecamethylhexasilane-1,6-diol involves its interaction with various molecular targets through its hydroxyl and methyl groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and covalent bonds, depending on the specific application. The pathways involved may include the modulation of protein-protein interactions, stabilization of molecular structures, and enhancement of material properties.
類似化合物との比較
Similar Compounds
Hexamethyldisilane: A simpler silane compound with six methyl groups and no hydroxyl groups.
Octamethylcyclotetrasiloxane: A cyclic siloxane with eight methyl groups and four silicon-oxygen bonds.
Tetramethylsilane: A small silane compound with four methyl groups and no hydroxyl groups.
Uniqueness
Dodecamethylhexasilane-1,6-diol is unique due to its combination of a hexasilane backbone with twelve methyl groups and two hydroxyl groups. This structure provides it with distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
特性
CAS番号 |
143584-21-8 |
|---|---|
分子式 |
C12H38O2Si6 |
分子量 |
382.94 g/mol |
IUPAC名 |
hydroxy-[[[[[hydroxy(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C12H38O2Si6/c1-15(2,13)17(5,6)19(9,10)20(11,12)18(7,8)16(3,4)14/h13-14H,1-12H3 |
InChIキー |
MIBGBGODLTZLOO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(O)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
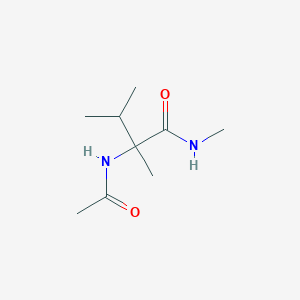


![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
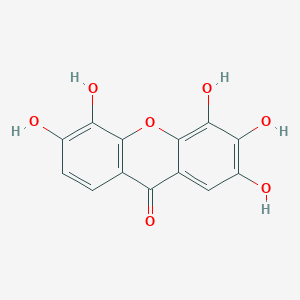
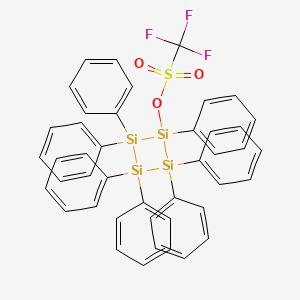
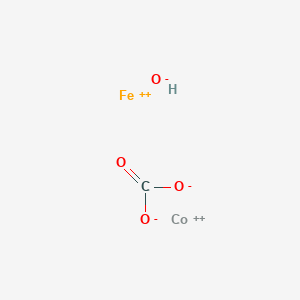
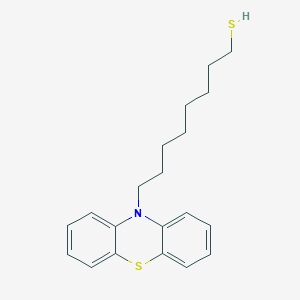
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
